

# "Methyl 1,4-Benzodioxane-2-carboxylate molecular weight"

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Compound of Interest

Compound Name:

Methyl 1,4-Benzodioxane-2carboxylate

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# Technical Guide: Methyl 1,4-Benzodioxane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Methyl 1,4-benzodioxane-2-carboxylate is a pivotal heterocyclic compound widely recognized in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a versatile scaffold for the synthesis of a multitude of biologically active molecules. The 1,4-benzodioxane motif is a key structural component in numerous pharmaceuticals, including agents targeting adrenergic, serotoninergic, and nicotinic receptors.[1] This compound is a crucial synthetic intermediate, most notably in the preparation of the (S)-enantiomer of Doxazosin, an alpha-1 adrenergic receptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical protocols, and discusses its significance in drug discovery.

## **Chemical and Physical Properties**

**Methyl 1,4-benzodioxane-2-carboxylate** is a white to pale yellow solid at room temperature. [2] While specific experimental data for some physical properties are not readily available, the



following table summarizes its key identifiers and known characteristics.

Property	Value	Source
Molecular Weight	194.18 g/mol	
Molecular Formula	C10H10O4	[2]
CAS Number	3663-79-4	[2]
IUPAC Name	methyl 2,3-dihydro-1,4- benzodioxine-2-carboxylate	[3]
Synonyms	1,4-Benzodioxan-2-carboxylic acid, methyl ester; Methyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate	[3]
Purity	Typically ≥95%	[2]
Storage	Room temperature	[2]
Melting Point	Data not available (For reference, the related compound 2-hydroxymethyl-1,4-benzodioxane has a melting point of 85.0-92.0°C)	[4]
Boiling Point	Data not available (For reference, the ethyl ester analog has a boiling point of 115°C at 0.2 mmHg)	[5]
Density	Data not available (For reference, the related compound 2-aminomethyl-1,4-benzodioxane has a density of 1.1679 g/mL at 25°C)	[6]

# **Experimental Protocols**



# Synthesis of Racemic Methyl 1,4-Benzodioxane-2-carboxylate

A common and straightforward method for the synthesis of 2-substituted 1,4-benzodioxanes is the condensation of a catechol derivative with methyl 2,3-dibromopropionate. This reaction provides the racemic mixture of the product.

#### Materials:

- 3-Substituted Catechol (e.g., 3-Nitrocatechol for the synthesis of the nitro-derivative)
- Methyl 2,3-dibromopropionate
- N,N-Diisopropylethylamine (DIPEA)
- Acetonitrile (anhydrous)
- · Ethyl acetate
- Deionized water
- 1 M Sodium hydroxide (NaOH) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Petroleum ether
- · Diethyl ether

#### Procedure:

• Dissolve the 3-substituted catechol (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.



- Add N,N-Diisopropylethylamine (3.0 eq) to the stirred solution.
- In a separate vessel, prepare a solution of methyl 2,3-dibromopropionate (1.0 eq) in acetonitrile.
- Add the methyl 2,3-dibromopropionate solution dropwise to the catechol solution.
- Stir the reaction mixture at reflux overnight.
- Upon cooling to room temperature, dilute the mixture with ethyl acetate.
- Transfer the mixture to a separatory funnel and wash sequentially with deionized water, 1 M
  aqueous NaOH, and finally with brine.
- Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: The crude product can be purified by flash chromatography on silica gel. A
  gradient elution from 100% petroleum ether to a mixture of petroleum ether and ethyl acetate
  (e.g., 80:20) is typically effective. The separation of regioisomers, if applicable, can be
  achieved during this step. For instance, in the synthesis of nitro-derivatives, one isomer may
  precipitate from diethyl ether, simplifying the chromatographic separation of the other.

## **Chiral Resolution and Analysis by HPLC**

The enantiomers of **Methyl 1,4-Benzodioxane-2-carboxylate** can be resolved and analyzed using chiral High-Performance Liquid Chromatography (HPLC).

#### **Instrumentation and Conditions:**

- HPLC System: A standard HPLC system with a UV detector.
- Chiral Column: Daicel CHIRALCEL OJ-H (5 μm, 4.6 mm × 250 mm) or a similar cellulosebased chiral stationary phase.
- Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10, v/v). The mobile phase should be freshly prepared and degassed.



Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV at 220 nm.

Injection Volume: 20 μL.

• Sample Preparation: Dissolve the sample (crude reaction mixture or purified product) in the mobile phase at a concentration of approximately 0.5-1 mg/mL and filter through a 0.45 μm syringe filter before injection.

**2-carboxylate** should be well-resolved. For example, reported retention times for the (R) and (S) enantiomers on a Daicel CHIRALCEL OJ-H column are approximately 25.2 min and 27.1 min, respectively.

## **Synthesis and Purification Workflow**

The following diagram illustrates the general workflow for the synthesis and purification of **Methyl 1,4-Benzodioxane-2-carboxylate** derivatives.



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Caption: General workflow for the synthesis of **Methyl 1,4-Benzodioxane-2-carboxylate**.

# Biological Significance and Applications in Drug Development

While **Methyl 1,4-Benzodioxane-2-carboxylate** itself is not known for significant direct biological activity, its importance lies in its role as a key building block for pharmacologically







active compounds. The 1,4-benzodioxane scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in molecules that interact with a wide range of biological targets.

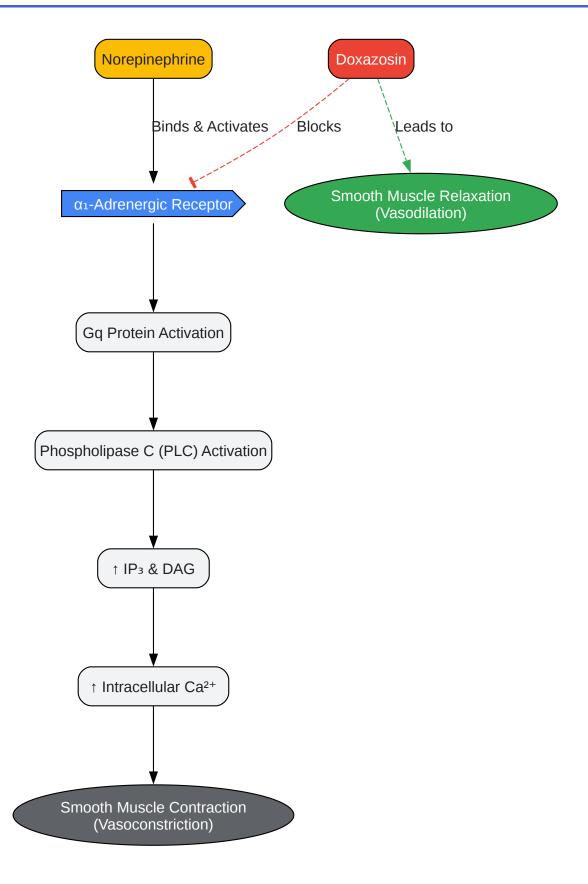
The most prominent application is in the synthesis of Doxazosin, a potent and selective antagonist of α<sub>1</sub>-adrenergic receptors. Doxazosin is clinically used for the management of hypertension and benign prostatic hyperplasia (BPH).

## **Signaling Pathway of Doxazosin**

Doxazosin exerts its therapeutic effects by blocking the action of norepinephrine on  $\alpha_1$ -adrenergic receptors in smooth muscle cells. This antagonism leads to vasodilation and a reduction in blood pressure. In BPH, it relaxes the smooth muscle of the prostate and bladder neck, improving urinary flow. Recent studies have also suggested that doxazosin can modulate other pathways, such as the JAK/STAT signaling cascade, indicating potential applications in oncology.[1]

The diagram below illustrates the primary mechanism of action of Doxazosin at the  $\alpha_1$ -adrenergic receptor.





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Caption: Mechanism of action of Doxazosin as an  $\alpha_1$ -adrenergic receptor antagonist.



### Conclusion

**Methyl 1,4-benzodioxane-2-carboxylate** is a compound of significant value to the scientific and pharmaceutical research communities. Its established synthetic routes and its role as a precursor to clinically important drugs like Doxazosin underscore its importance. The detailed protocols and data presented in this guide are intended to support researchers in the synthesis, analysis, and application of this versatile molecule in their drug discovery and development endeavors.

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